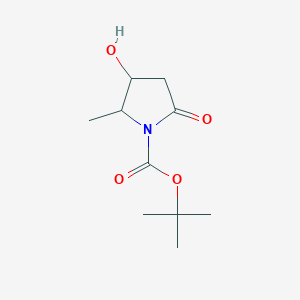(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15871359
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17NO4 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3 |
| Standard InChI Key | KISRHDLCFAHVPK-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CC(=O)N1C(=O)OC(C)(C)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(2S,3S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS No. 664364-20-9) has the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . Its IUPAC name, (4S,5R)-4-hydroxy-5-methylpyrrolidin-2-one, reflects the stereochemistry at the 2nd and 3rd positions and the presence of a tert-butoxycarbonyl (Boc) protecting group. The compound’s structure combines a pyrrolidine ring with a ketone at position 5, a hydroxyl group at position 3, and a methyl substituent at position 2, creating a rigid scaffold amenable to further functionalization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | |
| Boiling Point | Not reported | |
| Storage Conditions | Room temperature (stable) | |
| Stereochemistry | (2S,3S) configuration |
The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations, while the hydroxyl and ketone groups serve as handles for subsequent reactions .
Synthetic Methodologies
Asymmetric Synthesis Strategies
The synthesis of (2S,3S)-tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate typically involves multi-step sequences emphasizing stereochemical control. A representative approach involves:
-
Chiral Pool Synthesis: Starting from L-proline derivatives, researchers introduce the methyl group via alkylation or aldol reactions under asymmetric conditions .
-
Protecting Group Manipulation: The tert-butyloxycarbonyl (Boc) group is installed early to shield the amine, followed by oxidation to generate the 5-oxo moiety .
-
Stereoselective Hydroxylation: Enzymatic or chemical methods, such as Sharpless dihydroxylation, are employed to establish the (2S,3S) configuration .
For example, in the synthesis of omuralide analogues, a related compound was prepared via methyl ester formation, TBS protection, and stereospecific alkylation, achieving a 60% yield with high enantiomeric excess .
Key Synthetic Challenges
-
Stereochemical Purity: Competing pathways may lead to epimerization at the 2nd or 3rd positions, necessitating chiral chromatography or kinetic resolution .
-
Functional Group Compatibility: The Boc group’s stability under acidic conditions must be balanced with the lability of the ketone during reductions.
Applications in Drug Discovery
Proteasome Inhibition
This compound is a precursor to omuralide, a potent proteasome inhibitor that selectively targets the 20S core particle. Omuralide’s β-lactone derivative covalently modifies the N-terminal threonine of proteasome subunits, disrupting protein degradation in cancer cells . Structural studies confirm that the (2S,3S) configuration is critical for binding affinity, as epimerization reduces activity by >100-fold .
Antimicrobial Activity
Recent studies highlight 5-oxopyrrolidine derivatives as scaffolds for combating multidrug-resistant bacteria. Derivatives bearing azole or hydrazone moieties exhibit MIC values of 4–16 µg/mL against Gram-positive pathogens, with the hydroxyl group enhancing membrane permeability .
Table 2: Biological Activities of Analogues
Comparative Analysis with Structural Analogues
tert-Butyl vs. Benzyl Substituents
Replacing the methyl group with a benzyl moiety (as in tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate) increases lipophilicity (ClogP from 1.2 to 2.8) but reduces aqueous solubility . The benzyl analogue shows enhanced activity against eukaryotic proteases but poorer pharmacokinetics due to CYP450 metabolism .
Impact of Stereochemistry
The (2S,3S) configuration confers optimal spatial alignment for hydrogen bonding with proteasome residues. In contrast, the (2R,3R) enantiomer exhibits <5% inhibitory activity, underscoring the importance of chiral synthesis .
Future Directions and Challenges
Expanding Therapeutic Indications
Ongoing research explores this scaffold’s utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Preliminary data suggest neuroprotective effects in models of Alzheimer’s disease via amyloid-β modulation .
Addressing Toxicity Concerns
While the Boc group is generally considered safe, its metabolic cleavage may release tert-butanol, a potential hepatotoxin. Developing alternative protecting groups (e.g., alloc or Fmoc) could mitigate this risk .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume